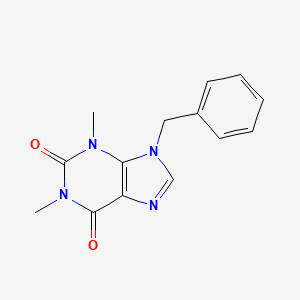

9-Benzyl-1,3-dimethylpurine-2,6-dione

Description

Properties

CAS No. |

7465-30-7 |

|---|---|

Molecular Formula |

C14H14N4O2 |

Molecular Weight |

270.29 g/mol |

IUPAC Name |

9-benzyl-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H14N4O2/c1-16-12-11(13(19)17(2)14(16)20)15-9-18(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

YDBNSPHLNAWFNB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

9-Benzyl-1,3-dimethylpurine-2,6-dione: Structural Architecture & Synthetic Methodology

[1]

Executive Summary

9-Benzyl-1,3-dimethylpurine-2,6-dione (also known as 9-Benzyltheophylline or 9-Benzyl-1,3-dimethylxanthine ) is a synthetic xanthine derivative distinguished by the benzylation of the imidazole ring at the

This guide provides a definitive technical analysis of the compound’s structural properties, a validated synthetic pathway via the modified Traube method, and its mechanistic implications in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is a rigid, bicyclic heterocycle. The methylation at

| Property | Data |

| IUPAC Name | 9-benzyl-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione |

| Common Name | 9-Benzyltheophylline |

| CAS Number | 7465-30-7 |

| Molecular Formula | |

| Molecular Weight | 270.29 g/mol |

| Melting Point | 167–170 °C |

| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |

| SMILES | CN1C(=O)N(C)c2nc(Cc3ccccc3)nc2C1=O (Isomeric notation) |

Structural Analysis

The xanthine scaffold consists of a pyrimidine-2,4-dione ring fused to an imidazole ring.[1]

-

Positions 1 & 3: Methylated, preventing H-bond donation and increasing blood-brain barrier permeability.[1]

-

Position 9 (Benzyl): This is the defining feature.[1] In unsubstituted theophylline, the proton resides primarily at

, with tautomeric equilibrium allowing transient

Synthetic Methodology: The Modified Traube Route

Direct alkylation of theophylline (1,3-dimethylxanthine) predominantly yields the 7-benzyl isomer due to the acidity of the

Validated Protocol

Mechanism: Nucleophilic aromatic substitution followed by nitrosation, reduction, and cyclocondensation.[1]

-

Precursor Preparation: Reaction of 6-chloro-1,3-dimethyluracil with benzylamine.[1]

-

Nitrosation: Introduction of a nitroso group at

.[1] -

Reduction: Conversion of the nitroso group to an amine.[1]

-

Cyclization: Ring closure using formic acid or triethyl orthoformate.[1]

Figure 1: Regioselective synthesis pathway for 9-benzyltheophylline via uracil intermediates.

Detailed Experimental Procedure

Note: All steps should be performed in a fume hood with appropriate PPE.

-

N-Alkylation (SNAr):

-

Nitrosation:

-

Suspend the product from Step 1 in dilute acetic acid.

-

Add aqueous

dropwise at 0–5 °C. The solution will turn violet/red, precipitating the 5-nitroso intermediate.

-

-

Reduction & Cyclization (One-Pot Variant):

-

Dissolve the nitroso compound in formic acid (85%).[1]

-

Add zinc dust in small portions (exothermic) to reduce the nitroso to amino.[1]

-

Reflux the mixture for 3 hours. The formic acid acts as both the solvent and the

carbon source. -

Neutralize with NaOH and extract with chloroform.[1]

-

Purification: Recrystallize from ethanol/water to yield white needles (MP: 167–170 °C).

-

Pharmacological & Structural Context[1][2][10]

Structure-Activity Relationship (SAR)

The position of the benzyl group dictates the biological profile. While 7-benzyltheophylline is a documented adenosine receptor antagonist, the 9-benzyl isomer exhibits distinct properties due to steric occlusion of the "East" face of the purine ring.

-

Adenosine Receptors (

): The -

Crystal Packing:

-

The 9-benzyl group prevents the formation of the standard

intermolecular hydrogen bonding chains seen in theophylline.[1] -

Instead, the crystal structure is stabilized by

stacking between the purine rings and hydrophobic interactions of the benzyl moieties.

-

Figure 2: Structural interaction map highlighting the impact of N9-benzylation on the xanthine core.[1]

References

-

Lister, J. H. (1979).[1] Purines.[1][3] Part XXIII. The synthesis of 9-benzyl-1,3-dimethylxanthine and related derivatives. Australian Journal of Chemistry, 32(2), 387-397.[1] [1]

-

Traube, W. (1900).[1] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1] [1]

-

Daly, J. W., et al. (1985).[1] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry, 28(4), 487-492.[1] [1]

-

PubChem. (2025).[1] 9-Benzyl-1,3-dimethyl-3,9-dihydro-purine-2,6-dione (Compound Summary). National Library of Medicine.[1] [1]

9-benzyl-1,3-dimethylxanthine CAS number and synonyms

CAS Number: 7465-30-7 Synonyms: 9-Benzyltheophylline; 9-Benzyl-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione; 9-Benzyl-isocaffeine (analog).[1]

Executive Summary & Chemical Identity

9-Benzyl-1,3-dimethylxanthine is a purine alkaloid derivative and a structural isomer of the more common 7-benzyltheophylline. While theophylline (1,3-dimethylxanthine) is naturally substituted at the N7 position, the 9-benzyl isomer represents a "pseudo" or "iso" xanthine structure where the imidazole ring substitution occurs at N9.

This compound serves as a critical tool in medicinal chemistry for exploring Structure-Activity Relationships (SAR) at Adenosine Receptors (AR) and Phosphodiesterase (PDE) active sites. Its steric and electronic profile differs significantly from the N7-isomer, often altering selectivity profiles between A1, A2A, and A2B receptor subtypes.

Physiochemical Profile

| Property | Data |

| CAS Number | 7465-30-7 |

| Molecular Formula | C₁₄H₁₄N₄O₂ |

| Molecular Weight | 270.29 g/mol |

| Exact Mass | 270.1117 |

| SMILES | Cn1c(=O)c2c(ncn2Cc3ccccc3)n(C)c1=O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Melting Point | 168–170 °C (Distinct from 7-benzyl isomer which melts >270°C) |

Synthesis & Regiochemistry: The N7 vs. N9 Challenge

The synthesis of 9-benzyl-1,3-dimethylxanthine presents a classic regiochemical challenge in purine chemistry. The xanthine core (1,3-dimethylxanthine) contains an imidazole ring with tautomeric protons at N7 and N9.

The Problem: Ambident Nucleophilicity

Under standard basic conditions (e.g., K₂CO₃/DMF), the theophylline anion is generated. The negative charge is delocalized, but the N7 position is kinetically and thermodynamically favored for alkylation due to less steric hindrance from the C8-H and favorable electronic distribution. Direct alkylation typically yields:

-

7-Benzyl-1,3-dimethylxanthine (Major Product, >85%)

-

9-Benzyl-1,3-dimethylxanthine (Minor Product, <15%)

The Solution: Targeted Synthetic Protocols

To obtain high-purity 9-benzyl-1,3-dimethylxanthine, researchers must employ either Regioselective Cyclization (De Novo Synthesis) or Steric/Electronic Control during alkylation.

Protocol A: De Novo Cyclization (Traube Variation)

This method builds the imidazole ring after establishing the N-benzyl bond, guaranteeing N9 regioselectivity.

-

Starting Material: 6-Amino-1,3-dimethyluracil.

-

Nitrosation: Reaction with NaNO₂/HCl yields 6-amino-1,3-dimethyl-5-nitrosouracil.

-

Reduction: Reduction (e.g., Na₂S₂O₄) yields 5,6-diamino-1,3-dimethyluracil.

-

Condensation: Reaction with Benzaldehyde (or Benzyl halide equivalents) followed by oxidative cyclization closes the ring at N9.

Protocol B: Direct Alkylation with Chromatographic Separation

For rapid access where yield is secondary to speed, direct alkylation is used, followed by rigorous purification.

Step-by-Step Protocol:

-

Reagents: Theophylline (10 mmol), Benzyl Bromide (11 mmol), K₂CO₃ (anhydrous, 15 mmol).

-

Solvent: DMF (Dry, 20 mL).

-

Reaction: Stir at 60°C for 12 hours.

-

Workup: Pour into ice water. The precipitate is primarily the 7-isomer. Filter.

-

Isolation of 9-Isomer: The filtrate contains a higher proportion of the 9-isomer. Extract filtrate with CHCl₃.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: CHCl₃:MeOH (98:2).

-

Order of Elution: The 9-benzyl isomer typically elutes after the 7-benzyl isomer due to higher polarity interaction with silica in this solvent system (varies by column).

-

Visualization: Synthetic Pathways

The following diagram illustrates the divergent pathways to N7 and N9 isomers.

Caption: Divergent synthesis of Benzyl-dimethylxanthines. Green path indicates the major kinetic product (N7); Blue path indicates the regioselective de novo route to the N9 target.

Analytical Characterization (Self-Validating Protocols)

Distinguishing the 9-benzyl isomer from the 7-benzyl isomer is critical. Relying solely on Mass Spectrometry (MS) is insufficient as they are isobaric (

Comparative NMR Table

| Feature | 7-Benzyl-1,3-dimethylxanthine | 9-Benzyl-1,3-dimethylxanthine | Mechanistic Reason |

| C8-H Proton | Anisotropic shielding effect of the benzyl ring at N9 affects C8 differently than at N7. | ||

| N-CH₂ (Benzyl) | Chemical environment of N9 is more electron-rich than N7. | ||

| C13 NMR (C4/C5) | Distinct separation | Distinct separation | The bridging carbons (C4/C5) shift significantly based on imidazole nitrogen substitution. |

Validation Protocol

-

Acquire ¹H NMR in DMSO-

. -

Check C8-H: If the singlet is >8.0 ppm, you likely have the 7-isomer. If it is <7.8 ppm, it indicates the 9-isomer.

-

NOESY Experiment:

-

7-Isomer: Strong NOE between N-Benzyl protons and C8-H.

-

9-Isomer: Strong NOE between N-Benzyl protons and C8-H, however, the interaction with the N3-methyl group is the differentiator. In the 9-isomer, the benzyl group is spatially distant from the N3-methyl. In the 7-isomer, steric clash is different, but the C8-H shift is the primary rapid diagnostic.

-

Biological Applications

Adenosine Receptor Antagonism

9-Benzyl-1,3-dimethylxanthine acts as an antagonist at Adenosine Receptors (ARs).

-

Mechanism: It competes with endogenous adenosine for the orthosteric binding site on the G-protein coupled receptors (A1, A2A, A2B, A3).

-

Selectivity: Unlike caffeine (non-selective), bulky substitutions at N9 can shift selectivity towards A2A receptors , which are targets for Parkinson's disease and immuno-oncology. The benzyl group provides hydrophobic interaction within the receptor pocket that differs from the N7-benzyl analog.

Phosphodiesterase (PDE) Inhibition

Like its parent theophylline, the 9-benzyl derivative inhibits PDE enzymes, preventing the hydrolysis of cAMP.

-

Effect: Increased intracellular cAMP levels leading to bronchodilation and anti-inflammatory effects.

-

Research Use: Used as a chemical probe to distinguish between PDE isoenzymes when compared against 7-substituted analogs.

References

-

Chemical Identity & Isomerism

- PubChem Compound Summary for CID 135496464 (9-benzyl-1,3-dimethylpurine-2,6-dione).

-

Synthetic Methodology (Traube Purine Synthesis)

-

NMR Characterization of Xanthines

- Daly, J. W., et al. "Structure-activity relationships for N-methylxanthines." Journal of Medicinal Chemistry, 1986. (Establishes NMR shift rules for N7 vs N9 substitution).

-

Biological Context

- Müller, C. E., & Jacobson, K. A. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 2011.

Sources

The Pharmacological Landscape of 9-Substituted Theophylline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities of 9-substituted theophylline derivatives. We will delve into their mechanisms of action, explore the structure-activity relationships that govern their diverse pharmacological effects, and provide detailed experimental protocols for their evaluation. This document is designed to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile theophylline scaffold.

Introduction: The Enduring Relevance of the Xanthine Scaffold

Theophylline (1,3-dimethylxanthine), a naturally occurring methylxanthine, has been a cornerstone in the treatment of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), for many years.[1][2] Its primary mechanisms of action are understood to be non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[3] However, the clinical utility of theophylline itself is often limited by a narrow therapeutic index and a range of side effects.

This has spurred extensive research into the chemical modification of the theophylline molecule to enhance its therapeutic properties and reduce adverse effects. Substitution at the 9-position of the purine ring has emerged as a particularly fruitful strategy, leading to the discovery of derivatives with a wide spectrum of biological activities, including improved bronchodilator, anti-inflammatory, antimicrobial, antioxidant, and even potential anticancer and nootropic effects.[2][4] This guide will explore the rich pharmacology of these 9-substituted analogs.

Core Mechanisms of Action: A Dual Inhibition Strategy

The biological effects of 9-substituted theophylline derivatives are primarily rooted in their ability to modulate two key signaling pathways: adenosine receptor signaling and cyclic nucleotide metabolism.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that plays a crucial role in regulating a multitude of physiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Theophylline and its derivatives act as antagonists at these receptors. For instance, 8-phenyltheophylline has been shown to be approximately three times more potent than theophylline at presynaptic adenosine receptors.[5] It is important to note that the addition of a ribose moiety at the 9-position can render the compound inactive as an adenosine receptor antagonist.[5]

The antagonism of adenosine receptors, particularly A1 and A2A, is a key contributor to the stimulant and bronchodilator effects of xanthines.

Signaling Pathway: Adenosine Receptor Antagonism by 9-Substituted Theophylline Derivatives

Caption: Antagonism of adenosine receptors by 9-substituted theophylline derivatives.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. Theophylline is a non-selective PDE inhibitor. By inhibiting PDE, theophylline derivatives increase intracellular cAMP and cGMP levels, leading to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation.[6]

Signaling Pathway: Phosphodiesterase Inhibition by 9-Substituted Theophylline Derivatives

Caption: Inhibition of phosphodiesterase by 9-substituted theophylline derivatives.

Diverse Biological Activities and Structure-Activity Relationships (SAR)

The versatility of the theophylline scaffold allows for the development of derivatives with a wide array of biological activities. The nature of the substituent at the 9-position plays a critical role in determining the potency and selectivity of these compounds.

Bronchodilator Activity

The bronchodilator effect of theophylline derivatives is a primary reason for their use in respiratory diseases. This action is primarily mediated through PDE inhibition, leading to relaxation of the airway smooth muscle.

Several studies have synthesized and evaluated novel theophylline derivatives for their bronchodilator activity. For instance, a series of 8-substituted theophylline derivatives linked to amides and Schiff's bases showed significant anti-bronchoconstrictive activity in guinea pigs.[7] Similarly, 8-anilide theophylline derivatives have demonstrated potent bronchodilator effects.[8] The substitution at the 7-position has also been explored, with some derivatives showing increased relaxant action on tracheal muscle compared to theophylline.[9]

Structure-Activity Relationship Insights for Bronchodilator Activity:

-

8-Position Substitution: Introduction of bulky and lipophilic groups at the 8-position, such as anilide moieties, often enhances bronchodilator activity.[8]

-

7-Position Substitution: The nature of the linker and the terminal group at the 7-position significantly influences activity. For example, linking a pyridazinone system via a piperazine ring increased relaxant action.[9]

Anti-inflammatory Activity

Chronic inflammation is a key feature of asthma and COPD. Theophylline and its derivatives exhibit anti-inflammatory properties, which are thought to contribute significantly to their therapeutic efficacy.[6] This anti-inflammatory action is mediated, in part, by PDE inhibition in inflammatory cells and the modulation of cytokine production.[3] For example, theophylline has been shown to inhibit the synthesis of pro-inflammatory cytokines like interferon-gamma and TNF-alpha, while increasing the production of the anti-inflammatory cytokine IL-10.[3]

Novel theophylline-based hybrids have been synthesized and shown to possess both acetylcholinesterase inhibitory and anti-inflammatory activity.[10] These compounds were found to reduce nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) levels in lipopolysaccharide-induced inflammation models.[10]

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

-

The ability to inhibit PDE4 is particularly important for the anti-inflammatory effects of theophylline derivatives, as this isoenzyme is prevalent in many inflammatory cells.[6]

-

Hybrid molecules that combine the theophylline scaffold with other pharmacophores known for their anti-inflammatory properties can lead to synergistic effects.[10]

Antimicrobial Activity

Recent research has revealed the potential of theophylline derivatives as antimicrobial agents. This is particularly relevant as bacterial infections can play a role in the pathogenesis of asthma.[1] Several studies have reported the synthesis and evaluation of theophylline derivatives with significant antibacterial and antifungal activity.

For example, theophylline derivatives containing acetylene moieties have demonstrated promising antimicrobial and antioxidant properties.[11] Theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives have also shown potent antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[12]

Structure-Activity Relationship Insights for Antimicrobial Activity:

-

The introduction of heterocyclic rings, such as 1,2,4-triazole, to the theophylline scaffold can significantly enhance antimicrobial activity.[12]

-

The nature and position of substituents on appended aromatic rings can modulate the potency and spectrum of antimicrobial action. For instance, a 4-methylphenyl group on a theophylline-1,2,4-triazole derivative showed the most potent activity against E. coli.[12]

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of various diseases, including respiratory disorders. Theophylline derivatives have been investigated for their antioxidant potential. Novel theophylline derivatives have been shown to exhibit dose-dependent free radical scavenging activity in DPPH and nitric oxide assays.[13] The purine ring system and specific alkyl side chains are thought to contribute to this antioxidant capacity.[13]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 9-substituted theophylline derivatives.

In Vitro Bronchodilator Activity: Guinea Pig Tracheal Ring Assay

This ex vivo model is a classic and reliable method for assessing the relaxant effects of compounds on airway smooth muscle.

Experimental Workflow: Guinea Pig Tracheal Ring Assay

Caption: Workflow for the in vitro assessment of bronchodilator activity.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a male Hartley guinea pig (250-700 g).

-

Carefully dissect the trachea and place it in Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 5).

-

Clean the trachea of surrounding connective tissue and cut it into rings of 3-5 mm in length.

-

-

Mounting and Equilibration:

-

Suspend each tracheal ring on metal hooks in an organ bath containing 20 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs solution every 15 minutes.

-

-

Contraction and Relaxation:

-

Induce a stable contraction with a contractile agent such as acetylcholine or histamine.

-

Once a stable plateau is reached, add the 9-substituted theophylline derivative in a cumulative manner to the organ bath.

-

Record the changes in isometric tension using a force transducer.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction.

-

Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.

-

Antimicrobial Activity Assessment

The antimicrobial potential of theophylline derivatives can be evaluated using standard methods such as the agar well-diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Agar Well-Diffusion and MIC Determination

-

Inoculum Preparation:

-

Inoculate selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) into nutrient broth and incubate at 37°C for 24 hours to achieve a suspension of approximately 10^5 CFU/mL.[11]

-

-

Agar Well-Diffusion Method:

-

Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Create wells in the agar using a sterile cork borer.

-

Add different concentrations of the test compounds (e.g., 12.5, 25, 50, and 100 µg) dissolved in a suitable solvent (like DMSO) into the wells.[11]

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the inhibition zone in millimeters.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Perform serial dilutions of the test compounds in a liquid growth medium in sterile tubes to obtain a range of concentrations (e.g., 6.25 to 100 µg/mL).[11]

-

Inoculate each tube with the bacterial suspension.

-

Incubate the tubes at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of compounds.[14]

Protocol: DPPH Assay

-

Reagent Preparation:

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Data Presentation: Comparative Biological Activities

To facilitate the comparison of the biological activities of various 9-substituted theophylline derivatives, quantitative data should be presented in a clear and structured tabular format.

Table 1: Antimicrobial Activity of Selected Theophylline Acetylene Derivatives [11][15]

| Compound | Test Organism | MIC (µg/mL) |

| Compound 2 | S. aureus, E. coli | 9.375 |

| Compound 4 | S. aureus, E. coli | 9.375 |

| Compound 5 | S. aureus, E. coli | 9.375 |

| Compound 15 | S. aureus, E. coli | 9.375 |

| Compound 19 | S. aureus, E. coli | 9.375 |

| Oxytetracycline | S. aureus, E. coli | 9.375 |

Table 2: Antioxidant Activity of Novel Theophylline Derivatives (DPPH Assay) [13]

| Compound | Concentration (µg/mL) | % Inhibition |

| C-16 | 160 | 73.4 ± 0.515 |

| C-17 | 160 | 78.7 ± 0.608 |

| Ascorbic Acid | 160 | 92.50 ± 0.497 |

Conclusion and Future Directions

The derivatization of theophylline at the 9-position has proven to be a highly effective strategy for generating novel compounds with a broad spectrum of biological activities and improved therapeutic potential. The ability to fine-tune the pharmacological profile by modifying the 9-substituent opens up exciting avenues for the development of new drugs for respiratory, inflammatory, infectious, and other diseases.

Future research in this area should focus on:

-

Rational Design and Synthesis: Employing computational modeling and a deeper understanding of SAR to design and synthesize more potent and selective derivatives.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in the diverse biological effects of these compounds.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates.

The continued exploration of 9-substituted theophylline derivatives holds significant promise for the discovery of next-generation therapeutics that can address unmet medical needs.

References

- Vurugonda, V., & Bantal, V. (2022). Pharmacological Evaluation of Theophylline Containing Variant Acetylene Derivatives for Antimicrobial, Antioxidant Activities and Molecular Docking. International Journal of Applied Pharmaceutical Sciences and Research, 7(2), 15-24.

- Reddy, P. R., & Kumar, C. G. (2018). IN VITRO EVALUATION OF ANTIOXIDANT ACTIVITY OF NOVEL THEOPHYLLINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 8(3), 785-790.

- Desai, N. C., Bhatt, N., & Somani, H. (2007). Synthesis and antibacterial evaluation of some theophylline derivatives. Indian Journal of Chemistry-Section B, 46(7), 1199-1203.

- Filo. (2025, September 21). Detailed Protocol of DPPH Assay.

- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2011). Synthesis, structure and antimicrobial evaluation of new derivatives of theophylline sugar hydrazones. European Journal of Chemistry, 2(4), 479-484.

- Vurugonda, V., & Bantal, V. (2022). Antibacterial Activity of Various Theophylline Containing Acetylene Derivatives.

- Hayallah, A. M., Elgaher, W. A., Salem, O. I., & Abdel Alim, A. A. M. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Archives of Pharmacal Research, 34(1), 3-21.

- Aslam, S., et al. (2024). Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Frontiers in Chemistry, 12, 1365874.

- Phuse, S. S. (2013, October 10). Does anyone know an easy protocol for DPPH assay?

- Apak, R., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5683.

- Apak, R., et al. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub.

- Hayallah, A. M., & Aboutabl, E. A. (2012). Design and synthesis of new theophylline linked amides and schiff's bases as bronchodilatros and anti-inflammatory. International Research Journal of Pharmacy, 3(6), 184-191.

- Hayallah, A. M., et al. (2012). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Medicinal Chemistry Research, 21(8), 1836-1846.

- Holy, A., & Votruba, I. (1981). Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and 8-phenyltheophylline. Canadian Journal of Physiology and Pharmacology, 59(6), 603-606.

- Singh, A., et al. (2021).

- ResearchGate. (n.d.). Molecular docking energies scores and IC 50 values of compounds (9A, 9B, 10A, and 10B) against hBChE.

- Al-Ostoot, F. H., et al. (2023). Theophylline-based hybrids as acetylcholinesterase inhibitors endowed with anti-inflammatory activity: synthesis, bioevaluation, in silico and preliminary kinetic studies. RSC Advances, 13(38), 26645-26663.

- Muzychka, L. V., et al. (2022). Structures of xanthine derivatives and their Ki values as adenosine receptor antagonists. Chemistry of Heterocyclic Compounds, 58(1), 1-2.

- Tosh, D. K., et al. (2021). Subtle Chemical Changes Cross the Boundary between Agonist and Antagonist: New A3 Adenosine Receptor Homology Models and Structural Network Analysis Can Predict This Boundary. Journal of Medicinal Chemistry, 64(17), 12836-12853.

- Varani, K., et al. (2000). New substituted 9-propyladenine derivatives as A2Aadenosine receptor antagonists. MedChemComm, 1(1), 47-52.

- Corsano, S., Scapicchi, R., & Strappaghetti, G. (1994). Bronchodilator Activity of Theophylline Derivatives Substituted at the 7‐Position. Archiv der Pharmazie, 327(10), 631-635.

- Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2447-2479.

- Volpini, R., et al. (2003). 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities. Bioorganic & Medicinal Chemistry, 11(12), 2561-2570.

- Spina, D. (1998). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. Pulmonary Pharmacology & Therapeutics, 11(1), 1-9.

- Sadeghi, M. A., et al. (2025). Molecular structures and IC50 values for the PDE4 isoforms of ([¹⁸F])5.

- Gelfand, E. W., & Banner, K. H. (1996). Anti-inflammatory effects of theophylline: modulation of cytokine production. Journal of Allergy and Clinical Immunology, 97(1 Pt 1), 16-21.

- National Center for Biotechnology Information. (n.d.). Substance 865093: MLS000042457. PubChem.

- Amsallem, E., Kasparian, C., & Cucherat, M. (2005). Phosphodiesterase III inhibitor class drugs taken orally and long term are associated with increased deaths in heart failure.

Sources

- 1. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interesjournals.org [interesjournals.org]

- 8. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Bronchodilator Activity of Theophylline Derivatives Substituted at the 7‐Position / Archiv der Pharmazie, 1994 [sci-hub.red]

- 10. Theophylline-based hybrids as acetylcholinesterase inhibitors endowed with anti-inflammatory activity: synthesis, bioevaluation, in silico and prelimi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04867E [pubs.rsc.org]

- 11. sierrajournals.com [sierrajournals.com]

- 12. Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]

- 15. researchgate.net [researchgate.net]

Navigating the Chemical Maze: An In-depth Technical Guide to Adenosine Receptor Antagonist Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the development of adenosine receptor antagonists. Moving beyond a simple recitation of facts, we will delve into the causal relationships that underpin successful drug design, offering field-proven insights into the experimental choices that drive potency and selectivity. Our focus is on building a self-validating understanding of the core principles, grounded in authoritative references and detailed experimental protocols.

The Adenosine Receptor Family: A Quartet of Therapeutic Targets

The physiological effects of the endogenous nucleoside adenosine are mediated by four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] Each subtype exhibits a unique tissue distribution and couples to different intracellular signaling pathways, making them attractive targets for a wide range of therapeutic interventions.[3][4]

-

A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

-

A2A and A2B Receptors: Primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[3]

The development of subtype-selective antagonists is paramount to achieving desired therapeutic effects while minimizing off-target side effects.[5][6] This guide will dissect the SAR for each receptor subtype, providing a roadmap for medicinal chemists and pharmacologists.

Caption: Simplified signaling pathways of adenosine receptor subtypes.

The Two Faces of Antagonism: Xanthines and Non-Xanthines

The landscape of adenosine receptor antagonists is broadly divided into two major chemical classes: xanthine-based and non-xanthine-based compounds.[2][7]

The Prototypical Xanthines: From Caffeine to Highly Potent Analogs

The naturally occurring methylxanthines, caffeine and theophylline, were the first compounds identified as adenosine receptor antagonists.[8][9] While they exhibit micromolar affinity and are non-selective, their core structure has served as a foundational scaffold for the development of potent and selective antagonists.[8][10]

Key structural modifications on the xanthine core and their impact on SAR are summarized below:

| Position | Modification | Impact on Activity |

| N1 | Small alkyl groups (methyl, ethyl, propyl) | Crucial for both A1 and A2A receptor affinity. The A2A receptor prefers smaller substituents compared to the A1 receptor.[3][10] |

| N3 | Alkyl substitutions | Generally well-tolerated and can enhance affinity.[8] |

| N7 | Methylation | Can influence selectivity, with 7-methyl-8-styrylxanthines showing increased selectivity for the A2A receptor.[3] |

| C8 | Aromatic and heteroaromatic substitutions | A key determinant of potency and selectivity. Large, hydrophobic groups are often favored.[11][12] 8-phenyl substitution dramatically increases affinity.[12] |

Beyond the Xanthine Scaffold: A Universe of Non-Xanthine Antagonists

The quest for improved selectivity and novel intellectual property has led to the exploration of a diverse array of non-xanthine heterocyclic scaffolds.[7][12] These compounds often exhibit distinct SAR profiles and can be broadly categorized based on their core structures, which include monocyclic, fused bicyclic, and fused tricyclic systems.[7] Examples of non-xanthine scaffolds include pyrazolopyridines, triazoloquinazolines, and quinazolines.[12][13][14]

Subtype-Selective SAR: A Detailed Examination

Achieving subtype selectivity is the holy grail of adenosine receptor antagonist design. The following sections will dissect the specific SAR for each receptor subtype.

A1 Receptor Antagonists: Targeting Cardiovascular and Renal Indications

A1 receptor antagonists have shown therapeutic potential as diuretics and in the management of acute renal failure.[15][16]

Key SAR Insights for A1 Antagonists:

-

Xanthine-based: The A1 binding pocket can accommodate larger substituents at the N1 position compared to the A2A receptor.[3] 1,3-dipropyl-8-substituted xanthines are often potent A1 antagonists.[11]

-

Non-xanthine-based: A novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines has been identified as potent and selective A1 antagonists.[15]

A2A Receptor Antagonists: A Promising Avenue for Neurodegenerative Disorders and Immuno-oncology

The A2A receptor is highly expressed in the basal ganglia, making its antagonists promising for the treatment of Parkinson's disease.[1][17] More recently, their role in modulating the tumor microenvironment has positioned them as exciting immuno-oncology targets.[18]

Key SAR Insights for A2A Antagonists:

-

Xanthine-based: The A2A receptor prefers smaller alkyl groups at the N1 position.[3] 8-styryl and 8-phenyl substitutions on the xanthine core are critical for high affinity and selectivity.[3]

-

Non-xanthine-based: A variety of heterocyclic scaffolds, including triazolotriazines and triazolopyrimidines, have yielded potent and selective A2A antagonists.[19] These often contain an exocyclic amino group, and potency can be modulated by substitutions on the heterocyclic template.[7]

A2B Receptor Antagonists: Tackling Inflammation and Cancer

The A2B receptor is implicated in inflammatory conditions like asthma and has emerged as a target in cancer immunotherapy.[13][20] The development of selective A2B antagonists has historically been challenging.[13]

Key SAR Insights for A2B Antagonists:

-

Xanthine-based: 8-(Pyrazol-4-yl) and 8-(pyrazol-5-yl)xanthine derivatives have been shown to be high-affinity and selective A2B antagonists.[21]

-

Non-xanthine-based: The discovery of a potent and selective A2B antagonist from a quinazoline-based library highlights the potential of exploring novel scaffolds.[13]

A3 Receptor Antagonists: Modulators of Inflammation and Potential Anti-cancer Agents

The A3 receptor is involved in inflammatory processes and is overexpressed in some cancer cells.[4][22]

Key SAR Insights for A3 Antagonists:

-

Xanthine-based: The SAR for xanthines at the A3 receptor can show significant species differences.[8]

-

Non-xanthine-based: A diverse range of heterocyclic systems, including monocyclic (thiazoles), bicyclic (isoquinolines, quinazolines), and tricyclic (pyrazoloquinolines, triazoloquinoxalines) structures, have been identified as potent and selective human A3 antagonists.[23][24]

Experimental Protocols: The Foundation of SAR Studies

The determination of antagonist affinity and functional activity is central to any SAR campaign. The following protocols represent standard methodologies in the field.

Radioligand Binding Assays: Quantifying Receptor Affinity

This protocol describes a typical competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor subtype of interest.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., [3H]ZM241385 for A2A) and a range of concentrations of the test compound.

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

-

Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat using a cell harvester.

-

Quantification: Wash the filters to remove non-specific binding and quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assays: Assessing Antagonist Activity

Functional assays measure the ability of an antagonist to block the downstream signaling initiated by an agonist. A common method for A2A and A2B receptors is the cAMP accumulation assay.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Antagonist Incubation: Add varying concentrations of the test antagonist to the cells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of a reference agonist (e.g., NECA) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: A Forward Look

The field of adenosine receptor antagonist development continues to evolve, driven by a deeper understanding of SAR and the emergence of new therapeutic opportunities. Structure-based drug design, aided by the increasing availability of GPCR crystal structures, is poised to accelerate the discovery of novel, highly selective antagonists.[5][19] The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to navigate the complexities of adenosine receptor pharmacology and contribute to the next generation of innovative medicines.

References

-

Ji, X., et al. (2001). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. Journal of Medicinal Chemistry, 44(1), 79-88. [Link]

-

Spinaci, A., et al. (2023). Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential. Topics in Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Adenosine A2A receptor antagonist. [Link]

-

Garg, D., et al. (2022). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. Cancers, 14(9), 2269. [Link]

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, 200, 151-199. [Link]

-

Suzuki, F., et al. (2000). Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines. Bioorganic & Medicinal Chemistry, 8(1), 55-64. [Link]

-

Daly, J. W., et al. (2013). Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies. Bioorganic & Medicinal Chemistry, 21(22), 7453-7464. [Link]

-

Muller, C. E., & Stein, B. (1996). Adenosine Receptor Antagonists: Structures and Potential Therapeutic Applications. Current Pharmaceutical Design, 2(5), 501-530. [Link]

-

de Lera Ruiz, M., & Lim, C. (2014). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 57(9), 3623-3650. [Link]

-

Sultan Qaboos University. (2020). Novel Adenosine Receptor Antagonist: Design, Synthesis and Structure Activity Relationships (SARs). [Link]

-

Suzuki, F., et al. (1993). Adenosine A1 antagonists. 2. Structure-activity relationships on diuretic activities and protective effects against acute renal failure. Journal of Medicinal Chemistry, 36(15), 2176-2184. [Link]

-

van Galen, P. J., et al. (1994). Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential. Medicinal Research Reviews, 14(2), 197-239. [Link]

-

Jacobson, K. A., & Gao, Z. G. (2006). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews, 26(2), 231-270. [Link]

-

Ukena, D., et al. (1986). Xanthine derivatives as antagonists at and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(2), 173-180. [Link]

-

Daly, J. W., et al. (1985). NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS. Biochemical Pharmacology, 34(15), 2615-2624. [Link]

-

Lenselink, E. B., et al. (2017). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Journal of Chemical Information and Modeling, 57(11), 2822-2833. [Link]

-

Daly, J. W., et al. (1988). Non-xanthine heterocycles: activity as antagonists of A1- and A2-adenosine receptors. Biochemical Pharmacology, 37(4), 655-664. [Link]

-

van der Wenden, E. M., et al. (1996). A SURVEY OF NONXANTHINE DERIVATIVES AS ADENOSINE RECEPTOR LIGANDS. Bioorganic & Medicinal Chemistry Letters, 6(21), 2533-2538. [Link]

-

Jacobson, K. A., et al. (1995). A3-adenosine receptors: design of selective ligands and therapeutic prospects. Journal of Medicinal Chemistry, 38(11), 1720-1735. [Link]

-

El-Sherbeny, M. A. (2005). Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. Expert Opinion on Investigational Drugs, 14(11), 1333-1349. [Link]

-

Spinaci, A., et al. (2023). Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential. Topics in Medicinal Chemistry. [Link]

-

van der Wenden, E. M., et al. (1995). A model for the antagonist binding site on the adenosine A1 receptor, based on steric, electrostatic, and hydrophobic properties. Journal of Medicinal Chemistry, 38(20), 4000-4006. [Link]

-

Christopher, J. A., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(3), 1269-1277. [Link]

-

Singh, P., & Kumar, V. (2009). Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: A review of structure-activity relationships. Pharmazie, 64(12), 771-780. [Link]

-

Kumar, R., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7208. [Link]

-

Sharma, A., et al. (2022). Adenosine receptor antagonists: Recent advances and therapeutic perspective. European Journal of Medicinal Chemistry, 227, 113907. [Link]

-

Müller, C. E., et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. International Journal of Molecular Sciences, 23(12), 6604. [Link]

-

Baraldi, P. G., et al. (2008). Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering. Current Medicinal Chemistry, 15(21), 2133-2152. [Link]

-

Muller, C. E. (2001). A3 Adenosine Receptor Antagonists. Mini Reviews in Medicinal Chemistry, 1(4), 339-347. [Link]

-

Müller, C. E., et al. (2019). A2B Adenosine Receptor Antagonists with Picomolar Potency. Journal of Medicinal Chemistry, 62(10), 5032-5049. [Link]

-

Varano, F., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004245. [Link]

-

Spinaci, A., et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 27(3), 882. [Link]

Sources

- 1. Adenosine A2A Receptor Antagonists: Chemistry, SARs, and Therapeutic Potential [pubblicazioni.unicam.it]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. Adenosine receptor antagonists: Recent advances and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alma.karlov.mff.cuni.cz [alma.karlov.mff.cuni.cz]

- 10. researchgate.net [researchgate.net]

- 11. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 12. NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-xanthine heterocycles: activity as antagonists of A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5 -a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. squ.elsevierpure.com [squ.elsevierpure.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. scilit.com [scilit.com]

- 24. A3 Adenosine Receptor Antagonists: Ingenta Connect [ingentaconnect.com]

Difference between N7 and N9 benzyl substituted xanthines

An In-Depth Technical Guide on the Structural, Synthetic, and Pharmacological Divergence of N7 and N9 Benzyl-Substituted Xanthines

Executive Summary

The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) is a privileged pharmacophore in medicinal chemistry and a versatile precursor in organometallic catalysis. Substitution at the imidazole nitrogen atoms—specifically the N7 versus N9 positions—fundamentally alters the molecule's physicochemical properties, receptor binding profile, and electronic distribution. This whitepaper provides a comprehensive analysis of the causality behind regioselective benzylation, the pharmacological consequences at adenosine and monoamine oxidase (MAO) receptors, and their utility as N-heterocyclic carbene (NHC) precursors.

Structural and Physicochemical Divergence

The core difference between N7-benzyl and N9-benzyl xanthines stems from the tautomeric equilibrium of the purine-2,6-dione ring. In unsubstituted xanthines, the C8 tautomer is thermodynamically favored, while the N7 position is kinetically favored for electrophilic attack[1].

When a benzyl group is introduced:

-

N7-Benzylation: Locks the imidazole ring in a configuration that projects the bulky benzyl group away from the pyrimidine face. This kinetic product maintains a higher overall nucleophilicity across the remaining scaffold and is sterically well-tolerated in many biological targets.

-

N9-Benzylation: The N9 position exhibits significantly lower nucleophilicity due to the electron-withdrawing effect of the adjacent pyrimidine ring[1]. N9-benzylation forces the benzyl group into closer steric proximity to the C8 position and the pyrimidine core, altering the molecular dipole moment and often requiring forcing thermodynamic conditions or structural shielding to synthesize efficiently[2].

Pharmacological Profiles & Target Selectivity

The regiochemistry of the benzyl group dictates the ligand's ability to navigate the binding pockets of central nervous system (CNS) targets.

Adenosine Receptors (A1 and A2A)

Xanthines are classic adenosine receptor antagonists. The extracellular vestibule of the A2A receptor readily accommodates N7-substituents. Conversely, N9-substitution is generally detrimental to A2A and A1 receptor affinity because the N9-vector clashes with the transmembrane helices of the receptor pocket[3]. However, when the N9-benzyl group is incorporated into rigid tricyclic scaffolds (e.g., pyrimido[2,1-f]purinediones), the steric clash is mitigated, yielding dual A1/A2A antagonists with moderate to high affinity[4].

Monoamine Oxidase B (MAO-B) Inhibition

Recent developments in neurodegenerative therapeutics have explored xanthine-dopamine hybrid molecules. N7-benzyl and N7-phenylethyl substituted xanthines exhibit potent MAO-B inhibitory activity, with IC50 values consistently in the low micromolar to nanomolar range (3–5 µM)[5]. Elongation or branching at the N7 position maintains this potency, proving that the N7 vector is optimal for penetrating the hydrophobic substrate cavity of MAO-B[5].

Signaling blockade by N7-benzyl xanthines at the A2A receptor to induce neuroprotection.

Organometallic Applications: NHC Precursors

Beyond pharmacology, benzyl-substituted xanthines are critical precursors for N-heterocyclic carbene (NHC) metal complexes (Ag, Au, Pt) used in catalysis and oncology[6].

-

N9-Benzylcaffeine: Can be directly treated with a strong base (like potassium tert-butoxide) to deprotonate C8, forming potent NHC-palladium complexes because the N9-benzyl group stabilizes the resulting ylidene[6].

-

Xanthinium Salt Formation: To create bis-quaternized NHC precursors from a 7-benzylxanthine, the highly deactivated N9 position must be alkylated. This requires extreme forcing conditions, such as heating the 7-benzyl derivative in neat ethyl tosylate at 150 °C, overcoming the kinetic barrier to yield the xanthinium tosylate salt[7].

Quantitative Data Summary

The following table synthesizes the divergent properties of N7 vs. N9 benzyl xanthines based on empirical data:

| Parameter | N7-Benzyl Xanthines | N9-Benzyl Xanthines |

| Nucleophilicity / Reactivity | High (Kinetic product of alkylation) | Low (Electron-withdrawn by pyrimidine)[1] |

| Synthesis Conditions | Mild base (K2CO3), room temp to 60°C | Forcing (150°C neat) or Pd-catalyzed rearrangement[7] |

| A2A Receptor Affinity | High (Optimal vector for extracellular vestibule) | Poor to Moderate (Steric clash, requires tricyclic core)[3],[4] |

| MAO-B Inhibition | Potent (IC50 ~ 3–5 µM in hybrid scaffolds)[5] | Generally inactive or significantly reduced |

| NHC Precursor Utility | Requires forcing N9-alkylation to form salts[7] | Readily deprotonated at C8 to form stable carbenes[6] |

Regioselective Synthesis Strategies & Protocols

Because standard alkylation of xanthines yields a mixture of N7 and N9 isomers, achieving regioselectivity requires exploiting the causality of kinetic vs. thermodynamic control.

Regioselective synthesis workflow demonstrating kinetic vs. sterically shielded pathways.

Protocol A: Kinetically Controlled N7-Benzylation

Causality: The use of a mild base (K2CO3) deprotonates the acidic imidazole proton. Under mild thermal conditions, the kinetically favored N7 nitrogen acts as the primary nucleophile, minimizing N9 byproduct formation.

-

Preparation: Suspend 1.0 equivalent of theophylline (or 8-substituted xanthine) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add 1.5 equivalents of anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete formation of the xanthine anion.

-

Alkylation: Dropwise add 1.1 equivalents of benzyl bromide.

-

Reaction: Heat the mixture to 60 °C for 4–6 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the N7-isomer will typically run slightly higher (less polar) than the unreacted core.

-

Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the N7-benzyl xanthine.

Protocol B: Regiospecific N9-Benzylation via C8-Shielding

Causality: To overcome the kinetic preference for N7, a bulky heteroaryl group (e.g., 2-butylimidazol-1-yl) is pre-installed at C8. The coplanar conformation of the linked azole-purine rings positions a C-H bond directly above the N7 atom, physically shielding it from the alkylating agent and forcing exclusive N9-alkylation[2].

-

Preparation: Dissolve 1.0 equivalent of 8-(2-butylimidazol-1-yl)xanthine in anhydrous DMF under an inert argon atmosphere.

-

Deprotonation: Carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir for 1 hour until gas evolution ceases.

-

Alkylation: Add 1.5 equivalents of benzyl bromide dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: The steric shielding prevents N7 attack; LC-MS should confirm a single regioisomeric peak corresponding to the N9-benzyl mass.

-

Workup: Carefully quench with saturated NH4Cl, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography to isolate the pure N9-benzyl xanthine[2].

References

- Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. ResearchGate.

- Xanthine–Dopamine Hybrid Molecules as Multitarget Drugs with Potential for the Treatment of Neurodegenerative Diseases. Semantic Scholar.

- Synthesis and Medicinal Applications of N-Heterocyclic Carbene Complexes Based on Caffeine and Other Xanthines. ChemRxiv.

- Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships. Ingenta Connect.

- Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PMC.

- Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.

- Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. I.R.I.S.

- Synthesis, biological activity and molecular modelling studies of tricyclic alkylimidazo-, pyrimido- and diazepinopurinediones. PMC.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonists as novel anti-Parkinsonian age...: Ingenta Connect [ingentaconnect.com]

- 4. Synthesis, biological activity and molecular modelling studies of tricyclic alkylimidazo-, pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-benzyl-1,3-dimethylxanthine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 9-benzyl-1,3-dimethylxanthine, a derivative of the well-known methylxanthine, theophylline. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It will cover the fundamental molecular properties, a detailed synthetic protocol, spectral characterization, and an exploration of its potential biological activities and applications.

Core Molecular Attributes

9-benzyl-1,3-dimethylxanthine is a synthetic derivative of theophylline, where a benzyl group is attached at the N9 position of the purine ring system. This modification significantly alters the lipophilicity and steric profile of the parent molecule, which can, in turn, influence its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₄O₂ | [1] |

| Molecular Weight | 270.29 g/mol | [1] |

| CAS Number | 7465-30-7 | [1] |

| Canonical SMILES | CN1C2=C(N=CN2CC3=CC=CC=C3)C(=O)N(C1=O)C | |

| IUPAC Name | 9-benzyl-1,3-dimethyl-7,9-dihydro-1H-purine-2,6-dione |

Synthesis of 9-benzyl-1,3-dimethylxanthine

The synthesis of 9-benzyl-1,3-dimethylxanthine can be achieved through the N-alkylation of theophylline (1,3-dimethylxanthine). The nitrogen atom at the N9 position of the imidazole ring of theophylline is nucleophilic and can react with a suitable electrophile, such as benzyl bromide. The N7 position is also a potential site for alkylation, and the reaction conditions can be optimized to favor the formation of the N9-substituted product.

Experimental Protocol: N-Alkylation of Theophylline

This protocol is adapted from established methods for the N-alkylation of xanthine derivatives[2][3].

Materials:

-

Theophylline (1,3-dimethylxanthine)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theophylline (1 equivalent) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the N9-H of theophylline, generating the more nucleophilic xanthine anion.

-

Alkylation: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 9-benzyl-1,3-dimethylxanthine.

Sources

- 1. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety | MDPI [mdpi.com]

Advanced Synthesis of N9-Alkylated Xanthines: From Traube to Transition Metals

Executive Summary

The synthesis of N9-alkylated xanthines represents a foundational challenge in heterocyclic chemistry, critical to the development of adenosine receptor antagonists, bronchodilators, and novel metallodrug precursors. The core difficulty lies in the inherent ambident nucleophilicity of the xanthine imidazole ring, where the N7 position is often kinetically favored over the thermodynamically preferred N9 position during direct alkylation. This guide analyzes the evolution of synthetic strategies to overcome this regioselectivity paradox, ranging from the classical de novo Traube synthesis to modern protection-group engineering and Mitsunobu coupling.

Part 1: The Regioselectivity Paradox (N7 vs. N9)

The Mechanistic Challenge

In 1,3-dialkylxanthines (e.g., theophylline), the imidazole ring contains an acidic proton that can tautomerize between N7 and N9. Upon deprotonation, the resulting anion delocalizes charge across the imidazole system.

-

Kinetic Control (N7): The N7 position is often more nucleophilic due to less steric hindrance from the C8 proton and specific electronic distribution in the anion, leading to N7-alkylation as the major product in simple SN2 reactions with alkyl halides.

-

Thermodynamic Control (N9): The N9-alkylated isomer is generally more thermodynamically stable.[1] However, isomerization is rarely spontaneous under mild alkylation conditions.

To achieve high N9-selectivity, researchers must either construct the ring with the alkyl group in place (Traube) or use specific directing/protecting groups to block N7.

Figure 1: The divergence of kinetic (N7) and thermodynamic (N9) pathways in direct xanthine alkylation.

Part 2: The Classical Solution – Traube Synthesis

The Traube Synthesis (1900) bypasses the regioselectivity issue entirely by constructing the imidazole ring de novo onto a pyrimidine precursor. This method guarantees N9 substitution because the alkyl amine is introduced early in the sequence.

Mechanism & Logic

-

Precursor: 1,3-Dialkylurea condenses with cyanoacetic acid.

-

Nitrosation/Reduction: Introduces the second amino group at C5.

-

Cyclization: Formic acid or an orthoester closes the imidazole ring.

Protocol 1: Traube Synthesis of 8-Substituted-9-Alkylxanthine

Target: 1,3-Dimethyl-9-propylxanthine

Reagents: 6-Amino-1,3-dimethyluracil, Sodium Nitrite, Sodium Dithionite, Propylamine, Formic Acid.

-

Nitrosation: Dissolve 6-amino-1,3-dimethyluracil (10 mmol) in dilute acetic acid. Add NaNO₂ (1.1 eq) dropwise at 0°C. A purple/red precipitate of the 5-nitroso intermediate forms immediately.

-

Self-Validation: The color change to deep violet is diagnostic.

-

-

Reduction: Treat the nitroso compound with Na₂S₂O₄ (sodium dithionite) in water at 50°C until the color fades to pale yellow, yielding 5,6-diamino-1,3-dimethyluracil.

-

Amine Exchange (Critical Step): Reflux the diamine with excess propylamine. This transaminates the C6 position? Correction: In the standard Traube, the N9 comes from the initial urea or an alkylation of the diamine. A modified approach uses N-alkylation of the 5,6-diamino intermediate or starts with the correct N-alkyl urea.

-

Refined Protocol: To strictly ensure N9-alkyl, start with 1-propyl-3-methylurea if synthesizing from scratch.

-

Alternative: Alkylate 6-amino-1-methyluracil at N3 (becomes N9 in xanthine numbering) before nitrosation.

-

-

Cyclization: Reflux the diamine in 98% formic acid for 4 hours.

-

Workup: Cool, neutralize with NaOH. Collect precipitate.

Figure 2: The Traube pathway constructs the imidazole ring last, fixing nitrogen positions early.

Part 3: Modern Direct Alkylation (Transient Protection Strategy)

Direct alkylation of theophylline (1,3-dimethylxanthine) yields predominantly the N7-alkyl product. However, by transiently protecting N7, the N9 position can be forced to react.

The "Benzyl-Block" Protocol

This method utilizes the steric and electronic blocking of N7 to direct alkylation to N9, followed by deprotection.

Reference: Molecules2021 , 26(12), 3705.[2][3]

Protocol 2: Synthesis via N7-Protection

-

Protection: React theophylline with benzyl chloride (BnCl) and K₂CO₃ in DMF (100°C, 4h) to yield 7-benzyltheophylline .

-

Validation: TLC (SiO₂, 5% MeOH/DCM) shows a new spot with R_f ~ 0.6.

-

-

Quaternization (The "Trick"): React 7-benzyltheophylline with Ethyl Tosylate (neat or in nitrobenzene) at 150°C.

-

Deprotection: Hydrogenolysis is not typically used here due to the charged ring. Instead, the salt is often used directly for metallodrugs (NHC ligands).

-

For Neutral N9-Alkyl Xanthines: A variation involves using a removable group like SEM (2-(trimethylsilyl)ethoxymethyl) at N7, alkylating N9, then deprotecting with TBAF.

-

Part 4: The Stereochemical Solution – Mitsunobu Reaction

The Mitsunobu reaction is the gold standard for introducing complex or chiral alkyl groups at N9 with high regioselectivity. The reaction utilizes an alcohol (R-OH) rather than an alkyl halide.

Mechanism & Selectivity

The Mitsunobu reagent (PPh₃ + DEAD/DIAD) activates the alcohol oxygen.[4][5][6] The xanthine (pKa ~8.8) is acidic enough to be deprotonated by the betaine intermediate. The bulky PPh₃ group on the alcohol oxygen and the steric environment of the xanthine favor attack by the N9 nitrogen, as N7 is sterically shielded by the C6-carbonyl oxygen in the transition state.

Protocol 3: N9-Alkylation via Mitsunobu

Target: 9-(2-Hydroxyethyl)theophylline

Reagents: Theophylline (1 eq), Ethylene Glycol Mono-protected (or simple alcohol), PPh₃ (1.5 eq), DIAD (1.5 eq), THF (dry).

-

Setup: Flame-dry a round-bottom flask under Argon. Add Theophylline (5 mmol), Alcohol (5.5 mmol), and PPh₃ (7.5 mmol) in anhydrous THF (20 mL).

-

Addition: Cool to 0°C. Add DIAD (7.5 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 12 hours.

-

Self-Validation: Monitor disappearance of Theophylline by TLC (CHCl₃/MeOH 9:1). Product usually runs higher than starting material.

-

-

Workup: Concentrate in vacuo. Triturate with Et₂O to precipitate PPh₃O (triphenylphosphine oxide) and filter.

-

Purification: Flash chromatography is essential to remove hydrazide byproducts.

-

Yield: 60–80% (N9 selective).

-

Figure 3: The Mitsunobu pathway favors N9 attack due to steric factors and the specific geometry of the activated complex.

Part 5: Comparative Analysis

| Method | Regioselectivity (N9:N7) | Yield | Complexity | Best Application |

| Direct Alkylation (Basic) | Poor (1:4 to 1:1) | 30-50% | Low | When N7 isomer is desired or separation is easy. |

| Traube Synthesis | Exclusive N9 | 40-60% (Overall) | High (Multi-step) | De novo synthesis of radiolabeled or core-modified xanthines. |

| N7-Protection (Benzyl) | Exclusive N9 (as salt) | >85% | Medium | Synthesis of imidazolium salts (NHC precursors). |

| Mitsunobu Reaction | High (>95:5) | 60-85% | Medium | Introduction of chiral or complex alkyl chains. |

References

-

Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

-

Bouchard, P. et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes.[2][3] Molecules, 26(12), 3705.[2][3]

-

Daly, J. W. et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor. Journal of Medicinal Chemistry, 28(4), 487–492.

-

Swamy, K. C. K. et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[6] Chemical Reviews, 109(6), 2551–2651.

-

Savateev, K. V. et al. (2022).[9][10] Regiospecific route to N9-alkylated thioxanthines.[9][10][11][12] New Journal of Chemistry, 46, 17145-17148.[9][10]

Sources

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Regiospecific route to N9-alkylated thioxanthines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Regiospecific route to N9-alkylated thioxanthines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 9-benzyl-1,3-dimethylpurine-2,6-dione protocol

Application Note: De Novo Synthesis of 9-Benzyl-1,3-dimethylpurine-2,6-dione via the Traube Purine Pathway

Strategic Rationale & Regiochemical Causality

The synthesis of 9-benzyl-1,3-dimethylpurine-2,6-dione (commonly known as 9-benzyltheophylline) presents a fundamental regiochemical challenge in heterocyclic chemistry. Direct N-alkylation of theophylline with benzyl halides overwhelmingly favors the formation of the 7-benzyl isomer[1]. This selectivity is dictated by the thermodynamic stability of the N7-alkylated product and the significant steric hindrance surrounding the N9 position. Furthermore, literature demonstrates that 9-benzylxanthines are prone to thermal translocation, rearranging into their more stable 7-benzyl counterparts when exposed to heat, acid, or alkyl halides[2],[3].

To bypass these thermodynamic limitations and enforce absolute N9 regioselectivity, direct alkylation must be abandoned in favor of a de novo construction of the imidazole ring. The Traube purine synthesis is the most robust, field-proven methodology for this purpose[4],[5]. By pre-installing the benzyl group onto a pyrimidine precursor prior to ring closure, the formation of the undesired 7-isomer is structurally impossible.

Pathway Visualization

Figure 1: Four-step Traube purine synthesis workflow for 9-benzyl-1,3-dimethylpurine-2,6-dione.

Step-by-Step Experimental Methodologies

Step 1: Nucleophilic Aromatic Substitution (Amination)

-

Causality: The starting material, 6-chloro-1,3-dimethyluracil, features a highly electrophilic C6 position due to the strong electron-withdrawing effects of the adjacent C2 and C4 carbonyl groups. Benzylamine acts as a potent nucleophile, displacing the chloride via an SNAr mechanism[6].

-

Protocol: Suspend 6-chloro-1,3-dimethyluracil (10.0 g, 57.3 mmol) in absolute ethanol (100 mL). Add benzylamine (15.3 g, 143.2 mmol, 2.5 equiv) dropwise at room temperature. The excess amine functions as an acid scavenger for the liberated HCl. Heat the mixture to reflux for 4 hours. Concentrate the solvent under reduced pressure and triturate the residue with ice-cold water to precipitate the product. Filter and recrystallize from ethanol.

-

Self-Validation Checkpoint: Reaction completion is validated via TLC (Silica, EtOAc/Hexane). The disappearance of the UV-active starting material spot confirms full conversion.

Step 2: Electrophilic Nitrosation

-

Causality: The uracil ring exhibits enamine-like reactivity, rendering the C5 position highly nucleophilic. Treatment with sodium nitrite in acetic acid generates the nitrosonium ion (NO⁺) in situ, which executes a rapid electrophilic aromatic substitution exclusively at C5[4].

-

Protocol: Dissolve 6-benzylamino-1,3-dimethyluracil (10.0 g, 40.8 mmol) in 10% aqueous acetic acid (150 mL). Cool the solution to 0–5 °C using an ice-water bath. Slowly add a concentrated aqueous solution of sodium nitrite (3.38 g, 48.9 mmol, 1.2 equiv) dropwise, strictly maintaining the internal temperature below 5 °C. Stir for 1 hour.

-

Self-Validation Checkpoint: The formation of the nitroso intermediate is visually self-evident. A sudden, heavy precipitation of a deep blue/violet solid will occur, which is highly characteristic of 5-nitroso-uracil derivatives.

Step 3: Chemoselective Reduction

-

Causality: The nitroso group must be reduced to a primary amine to provide the second nitrogen required for imidazole ring closure. While catalytic hydrogenation (Pd/C, H₂) is standard for nitroso reduction, it risks hydrogenolytic cleavage of the crucial N-benzyl bond. Sodium dithionite (Na₂S₂O₄) is utilized as a mild, chemoselective reducing agent that preserves the benzyl group[4].

-